molecular formula C23H23N3O6S B492842 N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide CAS No. 690962-51-7

N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide

Cat. No.: B492842
CAS No.: 690962-51-7
M. Wt: 469.5g/mol
InChI Key: ZQXMHIGTNCXFHX-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide is a complex organic compound with a unique structure that includes a furoyl group, a piperazine ring, and a methoxybenzenesulfonamide moiety

Preparation Methods

The synthesis of N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the furoyl and piperazine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furoyl or piperazine moieties, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furoyl and piperazine groups play a crucial role in binding to these targets, leading to the modulation of specific biological pathways.

Comparison with Similar Compounds

Similar compounds include other furoyl-piperazine derivatives and methoxybenzenesulfonamides. What sets N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide apart is its unique combination of these functional groups, which may confer distinct biological activities and chemical properties.

Biological Activity

N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, molecular docking studies, and its implications in treating neurodegenerative diseases.

Chemical Structure and Properties

The compound has the following chemical formula: C23H23N3O6S. It features a complex structure that includes a piperazine ring, a furoyl moiety, and a sulfonamide group, which are essential for its biological activity.

Enzyme Inhibition Studies

One of the primary areas of investigation for this compound is its inhibition of the enzyme butyrylcholinesterase (BChE), which is crucial in the context of Alzheimer's disease. BChE plays a role in the hydrolysis of acetylcholine, and its inhibition can lead to increased levels of this neurotransmitter, potentially alleviating symptoms associated with cognitive decline.

Results from Inhibition Studies

  • Inhibition Potency : The compound exhibited significant inhibitory activity against BChE with an IC50 value indicating effective concentration levels. Specific values from studies show that derivatives of this compound can inhibit BChE activity effectively, suggesting potential use in Alzheimer's treatment .
  • Structure-Activity Relationship (SAR) : Variations in the molecular structure of related compounds have shown that modifications to the furoyl and piperazine moieties can enhance or diminish inhibitory potency, highlighting the importance of these functional groups .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target enzymes.

  • Binding Affinity : Docking simulations have indicated high binding affinities for BChE and other targets, supporting the hypothesis that this compound can effectively interact with active sites critical for enzyme function .
  • Binding Mode : The docking analysis reveals specific interactions such as hydrogen bonding and hydrophobic contacts that stabilize the compound within the enzyme's active site. These interactions are crucial for understanding how structural modifications might improve efficacy .

Case Studies and Therapeutic Implications

Research has demonstrated that compounds similar to this compound have shown promise in preclinical models for Alzheimer’s disease.

  • Preclinical Models : In animal studies, compounds with similar structures have been tested for cognitive enhancement effects, demonstrating improved memory and learning capabilities when administered .
  • Potential as Therapeutics : Given their mechanism of action as BChE inhibitors, these compounds may serve as effective therapeutic agents against Alzheimer’s disease and possibly other neurodegenerative disorders characterized by cholinergic dysfunction .

Summary Table of Biological Activities

Activity TypeAssessed CompoundResult
Enzyme InhibitionThis compoundSignificant BChE inhibition
Molecular DockingThis compoundHigh binding affinity
Preclinical EfficacyDerivatives in animal modelsImproved cognitive function

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-31-19-4-2-5-20(16-19)33(29,30)24-18-9-7-17(8-10-18)22(27)25-11-13-26(14-12-25)23(28)21-6-3-15-32-21/h2-10,15-16,24H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXMHIGTNCXFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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